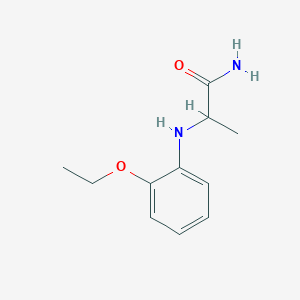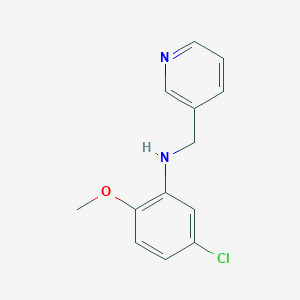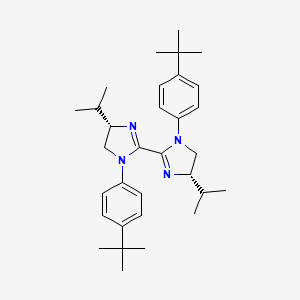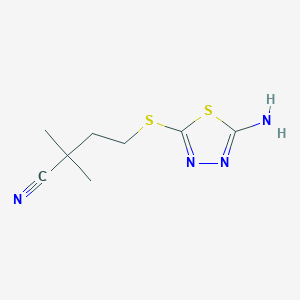
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
准备方法
The synthesis of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile typically involves multiple steps. One common synthetic route includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2,2-dimethylbutanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
化学反应分析
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
作用机制
The mechanism of action of 4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes, such as urease, by binding to their active sites. This inhibition disrupts the normal metabolic processes of microorganisms, leading to their death. Additionally, the compound can interact with DNA, interfering with its replication and transcription, which contributes to its anticancer properties .
相似化合物的比较
4-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-2,2-dimethylbutanenitrile can be compared with other thiadiazole derivatives, such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: This compound also exhibits antimicrobial and anticancer activities but differs in its chemical structure and specific applications.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide: This derivative has been studied for its urease inhibitory activity and shows high potential as a therapeutic agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific research applications.
属性
分子式 |
C8H12N4S2 |
|---|---|
分子量 |
228.3 g/mol |
IUPAC 名称 |
4-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2,2-dimethylbutanenitrile |
InChI |
InChI=1S/C8H12N4S2/c1-8(2,5-9)3-4-13-7-12-11-6(10)14-7/h3-4H2,1-2H3,(H2,10,11) |
InChI 键 |
ZWJHNRUZPRZLLF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCSC1=NN=C(S1)N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


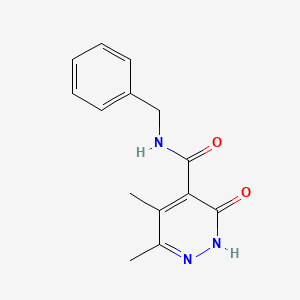
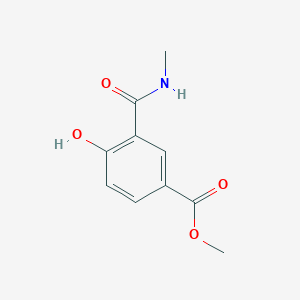
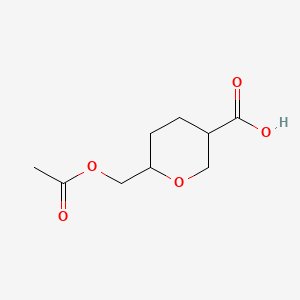
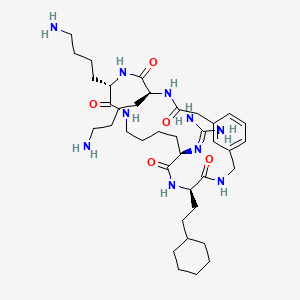
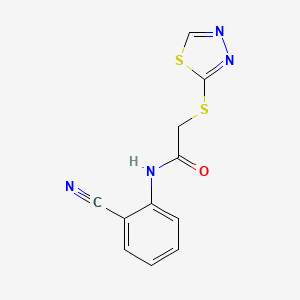
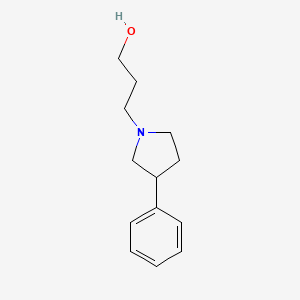

![2-(Benzo[d]thiazol-2-ylamino)-N-(tert-butyl)acetamide](/img/structure/B14905527.png)

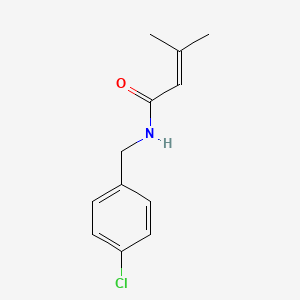
![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
